2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenoxybutanoyl group, an amino group, and a pyridin-3-ylmethyl group attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenoxybutanoyl chloride: This is achieved by reacting phenoxybutanoic acid with thionyl chloride under reflux conditions.
Amidation reaction: The phenoxybutanoyl chloride is then reacted with 3-aminomethylpyridine in the presence of a base such as triethylamine to form the intermediate 2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)amine.
Coupling with benzoyl chloride: The intermediate is then coupled with benzoyl chloride in the presence of a base to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[(2-phenoxybutanoyl)amino]-N-(pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but differs in the position of the pyridine ring, which can affect its biological activity and chemical properties.
2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide: This compound is an isomer with a different arrangement of functional groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-phenoxybutanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-21(29-18-10-4-3-5-11-18)23(28)26-20-13-7-6-12-19(20)22(27)25-16-17-9-8-14-24-15-17/h3-15,21H,2,16H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLAJFTELSYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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